2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one”, related compounds have been synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The yield and melting point of the synthesized compounds were also reported .
Molecular Structure Analysis
The molecular structure of related compounds has been determined by X-ray diffraction methods . The atoms that constitute the thiadiazole and phenyl rings do not form any significant deviation from the ring planes .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in the synthesis of various heterocyclic compounds. For instance, arylmethylene-cyanoacetic acid derivatives react with enols and aromatic or heteroaromatic hydroxy compounds to afford 2-amino-4H-pyran derivatives. Such reactions lead to the formation of novel compounds like 7H-[1,3,4]thiazolo[3,2-a]pyridine derivatives, which are confirmed through X-ray analysis (Hashmi et al., 2007).
Biological and Pharmacological Potential
- Some derivatives of this compound have been synthesized and tested for antimicrobial activity. For example, 2-[1,2-dihydropyrazol-4-yl]-1,3,4-thiadiazole derivatives show potential as antimicrobial agents, as demonstrated through preliminary screening (Auzzi et al., 1990).
Applications in Material Science
- The compound's derivatives have been explored in material science, such as the development of zinc phthalocyanine with high singlet oxygen quantum yield. This derivative is characterized for its properties useful in photodynamic therapy, highlighting its potential in the treatment of cancer (Pişkin et al., 2020).
Other Chemical Reactions
- There are studies on the thermal transformation of related compounds, leading to various chemical structures. For instance, a Dimroth-type rearrangement occurs with thermal opening of the pyrane ring, leading to the formation of different compounds such as 6-hydroxy-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridines and 2-cyano-2-(1,2,3-thiadiazol-5-yl)acetamide (Subbotina et al., 2005).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-amino-1,3,4-thiadiazole-2-thiol, have been used to prepare new amines exhibiting anti-convulsant activity .
Mode of Action
It is known that similar compounds interact with their targets through both π-π stacking and c=s-π interactions .
Biochemical Pathways
Related compounds have been shown to inhibit the urease enzyme, which catalyzes the conversion of urea to ammonia and carbon dioxide . This process is critical for the survival of certain bacteria, such as Helicobacter pylori .
Result of Action
Related compounds have been shown to exhibit inhibitory activity against the urease enzyme .
Future Directions
The future directions for research on “2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one” could include further studies on its synthesis, characterization, and potential biological activities. The compound could also be evaluated for its interactions with various biological targets .
Biochemical Analysis
Biochemical Properties
2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The inhibition of urease by this compound is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori . The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby reducing the survival of the bacteria.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound inhibits urease by binding to its active site, which involves interactions with key amino acid residues . This binding prevents the enzyme from catalyzing its reaction, thereby inhibiting the growth of urease-producing bacteria. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and apoptosis.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on urease and other enzymes for several days, but its activity may diminish with prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that increasing the dose further does not enhance its biological activity. Toxicological studies have highlighted the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound inhibits key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, it affects the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes involved in this pathway, resulting in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The interaction with transporters and binding proteins influences the compound’s localization and accumulation, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it affects mitochondrial function and induces apoptosis in cancer cells. Additionally, the compound can be targeted to the nucleus, where it modulates gene expression by interacting with transcription factors and other regulatory proteins.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-5-hydroxypyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S2/c9-7-10-11-8(16-7)15-3-4-1-5(12)6(13)2-14-4/h1-2,13H,3H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFVRTJHXOFVDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)CSC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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